molecular formula C9H18ClNO B2738839 (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride CAS No. 2225146-74-5

(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride

Cat. No.: B2738839
CAS No.: 2225146-74-5
M. Wt: 191.7
InChI Key: FFBPMSITGTYMCU-UHFFFAOYSA-N
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Description

(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₇NO·HCl It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the methanamine group via nucleophilic substitution or other suitable reactions.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.

Biology: In biological research, this compound may be used to investigate the interactions of spirocyclic amines with biological targets. It can serve as a model compound for studying the behavior of spirocyclic structures in biological systems.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The spirocyclic structure can impart unique pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may offer advantages in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and specificity of the compound for its targets. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

    (2-Oxaspiro[3.5]nonan-7-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.

    (2-Oxaspiro[3.5]nonan-7-yl)amine: Similar to the target compound but lacks the methanamine group.

    Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached.

Uniqueness: (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride is unique due to the presence of both the spirocyclic structure and the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-5-8-1-3-9(4-2-8)6-11-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPMSITGTYMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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